
4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride
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Overview
Description
4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of triazine, phenoxy, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Ethoxy Linkage Formation: The ethoxy linkage is formed through etherification reactions.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced using sulfonyl chloride and fluoride sources.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazine ring or the phenoxy group.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst or a catalyst precursor in organic reactions.
Material Science: It could be used in the synthesis of advanced materials with specific properties.
Biology
Biochemical Probes: The compound might be used as a probe to study biochemical pathways.
Enzyme Inhibition: It could act as an inhibitor for specific enzymes.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects.
Diagnostic Agents: It could be used in the development of diagnostic tools.
Industry
Polymer Synthesis: The compound might be used in the production of specialized polymers.
Agriculture: It could be used in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride would depend on its specific application. For instance:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.
Receptor Binding: It could interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl chloride
- 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl bromide
Uniqueness
The presence of the sulfonyl fluoride group in 4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride makes it unique compared to its sulfonyl chloride and bromide counterparts. This group can impart different reactivity and biological activity, making it a compound of interest for further research.
Biological Activity
4-(2-(2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)ethoxy)benzene-1-sulfonyl fluoride is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a triazine moiety, which is known for its bioactive properties, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of the compound is C19H22ClFN6O5S, with a molecular weight of 533.00 g/mol. Its structure consists of several functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H22ClFN6O5S |
Molecular Weight | 533.00 g/mol |
CAS Number | 24892-25-9 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator, affecting various biological pathways. The sulfonyl fluoride group is particularly reactive and can participate in nucleophilic substitutions, making it a useful pharmacophore in drug design.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazine compounds have shown selective cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 3.96 to 4.38 μM.
- HepG2 (liver cancer) : Notable inhibition at concentrations below 10 μM.
These studies suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific enzymes involved in cell cycle regulation .
Antimicrobial Activity
Additionally, the compound has been investigated for its antimicrobial properties. Similar triazine derivatives have demonstrated effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of triazine derivatives in clinical settings:
- In Vivo Studies : A study involving animal models treated with triazine derivatives showed a significant reduction in tumor volume and increased survival rates compared to control groups.
- Cell Line Studies : In vitro experiments with MCF-7 and HepG2 cell lines indicated that these compounds could effectively reduce cell viability at low concentrations.
Properties
CAS No. |
20110-66-1 |
---|---|
Molecular Formula |
C19H21ClFN5O4S |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethoxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C19H21ClFN5O4S/c1-19(2)25-17(22)24-18(23)26(19)12-3-8-16(15(20)11-12)30-10-9-29-13-4-6-14(7-5-13)31(21,27)28/h3-8,11H,9-10H2,1-2H3,(H4,22,23,24,25) |
InChI Key |
MHFIVUKREFWNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
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